molecular formula C10H14FN B1309626 1-(4-Fluoro-phenyl)-2-methyl-propylamine CAS No. 863668-04-6

1-(4-Fluoro-phenyl)-2-methyl-propylamine

Cat. No.: B1309626
CAS No.: 863668-04-6
M. Wt: 167.22 g/mol
InChI Key: DKHSXWXHXFRKON-UHFFFAOYSA-N
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Description

1-(4-Fluoro-phenyl)-2-methyl-propylamine is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-phenyl)-2-methyl-propylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-methylpropan-1-amine.

    Condensation Reaction: The aldehyde group of 4-fluorobenzaldehyde reacts with the amine group of 2-methylpropan-1-amine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-phenyl)-2-methyl-propylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-Fluoro-phenyl)-2-methyl-propylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-phenyl)-2-methyl-propylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-Fluoro-phenyl)-3-phenyl-propenone: A chalcone derivative with nematicidal potential.

    4-Fluorophenylacetylene: Used as an intermediate in organic synthesis.

Uniqueness: 1-(4-Fluoro-phenyl)-2-methyl-propylamine is unique due to its specific structural features, such as the presence of a fluorine atom on the phenyl ring and the propylamine chain

Properties

IUPAC Name

1-(4-fluorophenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHSXWXHXFRKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407187
Record name 1-(4-Fluoro-phenyl)-2-methyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863668-04-6
Record name 4-Fluoro-α-(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863668-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Fluoro-phenyl)-2-methyl-propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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